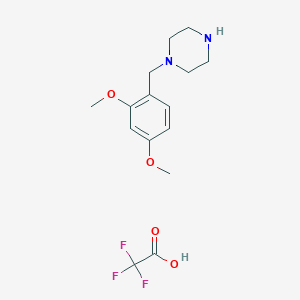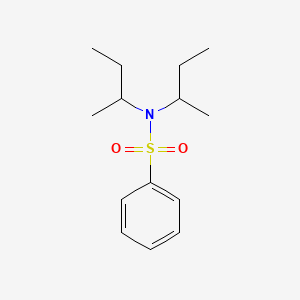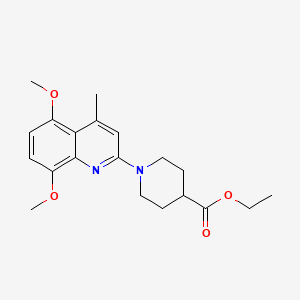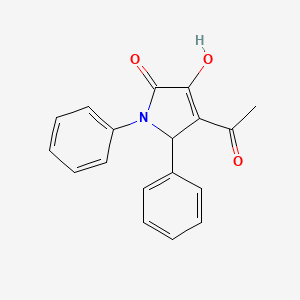
1-(2,4-dimethoxybenzyl)piperazine trifluoroacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,4-dimethoxybenzyl)piperazine trifluoroacetate, also known as TFMPP, is a psychoactive drug that belongs to the family of piperazine derivatives. It has gained popularity as a recreational drug due to its euphoric and hallucinogenic effects. However, TFMPP has also been the subject of scientific research due to its potential therapeutic applications.
作用機序
The exact mechanism of action of 1-(2,4-dimethoxybenzyl)piperazine trifluoroacetate is not fully understood. However, it is believed to act on the central nervous system by binding to serotonin and dopamine receptors. This compound has been shown to have a higher affinity for the 5-HT1A receptor, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as cause changes in body temperature and respiration. This compound has also been found to alter the release of certain hormones, such as cortisol and prolactin.
実験室実験の利点と制限
1-(2,4-dimethoxybenzyl)piperazine trifluoroacetate has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. This compound has also been shown to have consistent effects across different animal models. However, this compound also has several limitations. It has a short half-life and can be rapidly metabolized in the body, making it difficult to study its long-term effects. This compound also has a narrow therapeutic window, meaning that it can be toxic at high doses.
将来の方向性
There are several future directions for research on 1-(2,4-dimethoxybenzyl)piperazine trifluoroacetate. One area of interest is the development of more potent and selective compounds that target specific serotonin and dopamine receptors. Another area of research is the investigation of this compound's effects on other neurotransmitter systems, such as the glutamate and GABA systems. Additionally, further studies are needed to better understand the long-term effects of this compound and its potential for use in the treatment of psychiatric disorders.
Conclusion
In conclusion, this compound is a psychoactive drug that has gained popularity as a recreational drug. However, it also has potential therapeutic applications and has been the subject of scientific research. This compound has been found to have anxiogenic and antidepressant effects, as well as alter the release of certain hormones. While this compound has several advantages for use in lab experiments, it also has limitations such as a short half-life and narrow therapeutic window. Future research on this compound should focus on the development of more potent and selective compounds, investigation of its effects on other neurotransmitter systems, and understanding its long-term effects.
合成法
1-(2,4-dimethoxybenzyl)piperazine trifluoroacetate can be synthesized through the reaction of piperazine with 2,4-dimethoxybenzyl chloride in the presence of a base such as sodium hydroxide. The resulting product is then treated with trifluoroacetic acid to form the trifluoroacetate salt of this compound.
科学的研究の応用
1-(2,4-dimethoxybenzyl)piperazine trifluoroacetate has been studied for its potential use in the treatment of various medical conditions, including anxiety, depression, and schizophrenia. In preclinical studies, this compound has been shown to have anxiogenic and antidepressant effects. It has also been found to enhance the activity of certain neurotransmitters in the brain, such as serotonin and dopamine.
特性
IUPAC Name |
1-[(2,4-dimethoxyphenyl)methyl]piperazine;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2.C2HF3O2/c1-16-12-4-3-11(13(9-12)17-2)10-15-7-5-14-6-8-15;3-2(4,5)1(6)7/h3-4,9,14H,5-8,10H2,1-2H3;(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUUPFMPKASNPOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CN2CCNCC2)OC.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-chlorophenyl)-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acrylamide](/img/structure/B4925987.png)
![5-(2,4-dimethoxyphenyl)-3-[(5-nitro-2-furyl)methylene]-2(3H)-furanone](/img/structure/B4925989.png)

![N-(5-chloro-2-pyridinyl)-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]butanamide](/img/structure/B4925994.png)
![cyclopentyl 4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4926000.png)
![N-(2-methyl-2-propen-1-yl)-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B4926007.png)
![4-{2-[2-(2,3-dimethylphenoxy)ethoxy]ethyl}morpholine](/img/structure/B4926016.png)
![1'-(2-ethoxybenzyl)spiro[indene-1,4'-piperidine]](/img/structure/B4926019.png)

![2-chloro-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B4926045.png)
![2-(2-oxo-1,3-oxazolidin-3-yl)-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]acetamide](/img/structure/B4926058.png)
![N'-(1-ethyl-1H-1,2,4-triazol-3-yl)-N-methyl-N-[(5-propyl-1H-pyrazol-3-yl)methyl]urea](/img/structure/B4926061.png)
![4-(3-bromo-4-methoxyphenyl)-2-[3-(4-fluorophenyl)-5-(4-isopropylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole hydrobromide](/img/structure/B4926068.png)